Glycyl-dl-norleucine

描述

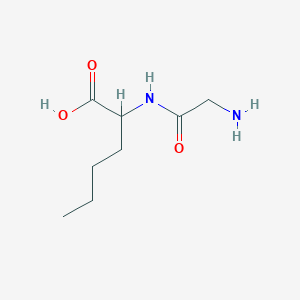

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[(2-aminoacetyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-2-3-4-6(8(12)13)10-7(11)5-9/h6H,2-5,9H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUIZOUTLADVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19257-04-6, 1504-41-2 | |

| Record name | NSC333490 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1504-41-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis and Derivatization of Glycyl Dl Norleucine

Advanced Peptide Synthesis Methodologies for Glycyl-dl-norleucine

The formation of the peptide bond between glycine (B1666218) and DL-norleucine can be achieved through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for creating peptides by assembling amino acids in a stepwise manner on an insoluble polymer resin. google.combachem.com This technique is advantageous due to its simplicity, speed, and the ability to use excess reagents to drive reactions to completion, with purification simplified to filtering and washing the resin-bound peptide. google.combachem.comcsic.es

The synthesis of this compound via SPPS would typically commence with the C-terminal amino acid, DL-norleucine, being anchored to the solid support. google.com The process follows a repeated cycle:

Deprotection: The temporary protecting group on the α-amino group of the resin-bound DL-norleucine is removed. bachem.com The 9-fluorenylmethoxycarbonyl (Fmoc) group is commonly used, which is removed under mild basic conditions. csic.es

Washing: The resin is thoroughly washed to remove excess deprotection reagents and by-products. bachem.com

Coupling: The next amino acid, a protected glycine (e.g., Fmoc-Gly-OH), is activated and coupled to the free amino group of the DL-norleucine on the resin. bachem.com

Washing: The resin is washed again to remove unreacted amino acid and coupling reagents. bachem.com

Once the dipeptide is assembled, it is cleaved from the resin support, and any permanent side-chain protecting groups are removed, typically under acidic conditions, to yield the final this compound peptide. bachem.comcsic.es The use of non-natural amino acids like norleucine is well-established within SPPS methodologies. google.comresearchgate.net

Solution-phase synthesis, also known as conventional peptide synthesis, involves carrying out all reactions in a homogeneous solution phase. spbu.ru While often more labor-intensive due to the need for purification of intermediates after each step, it remains a valuable method, particularly for large-scale synthesis of short peptides. csic.es

For this compound, the synthesis would involve:

Protection: The amino group of glycine and the carboxyl group of DL-norleucine are protected to prevent unwanted side reactions. Common amino-protecting groups include benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc). spbu.ru

Activation: The carboxyl group of the protected glycine is activated to facilitate the formation of the peptide bond. This can be achieved by converting it into a more reactive species, such as an acid chloride, mixed anhydride (B1165640), or an activated ester. spbu.ru

Coupling: The activated glycine derivative is reacted with the protected DL-norleucine in a suitable organic solvent. The amino group of norleucine attacks the activated carboxyl group of glycine, forming the peptide bond.

Deprotection: The protecting groups are removed from the resulting dipeptide to yield this compound.

This approach requires careful control of reaction conditions to minimize side reactions, such as racemization. spbu.ru

Synthesis of this compound Derivatives for Specific Research Applications

This compound can serve as a starting material for the synthesis of more complex molecules designed for specific research purposes, such as enzyme inhibitors.

Esterification of the C-terminal carboxyl group is a common derivatization. The methyl ester of this compound has been synthesized for use in further reactions, such as the preparation of enzyme inhibitors. researchgate.netresearch-solution.com A documented method for this esterification involves reacting this compound with methanol (B129727) in the presence of thionyl chloride. researchgate.net This reaction converts the carboxylic acid into a methyl ester, yielding the dipeptide ester hydrochloride. researchgate.net General methods for synthesizing amino acid methyl esters also include refluxing the amino acid or peptide in methanol with a strong acid catalyst. google.com The resulting this compound methyl ester has been utilized in biochemical studies, for example, in fluorescence-based investigations of enzyme interactions. moleculardepot.com

The this compound scaffold has been functionalized to create targeted enzyme inhibitors. A notable example is the synthesis of diazoacetyl-dl-norleucine methyl ester, an inactivator of the enzyme pepsin. researchgate.net This derivative is prepared from the this compound methyl ester via diazotization with sodium nitrite (B80452) in the presence of acetic acid. researchgate.net The resulting diazoacetyl group is a reactive moiety that can covalently modify the active site of target enzymes, leading to their inactivation. researchgate.net The use of norleucine is advantageous in such studies because it is not typically found in proteins, which simplifies the analysis of its incorporation into the enzyme. researchgate.net

Furthermore, norleucine-based dipeptides have been incorporated into more complex structures to design inhibitors. For instance, derivatives have been created to suppress prostaglandin (B15479496) E2 generation by replacing parts of a lead compound with a norleucine-based dipeptide. semanticscholar.org

Optimization of Synthetic Pathways and Yields

Optimizing the synthesis of this compound and its derivatives is crucial for obtaining high yields and purity.

In Solid-Phase Peptide Synthesis , optimization focuses on several key parameters:

Coupling Reagents: The efficiency of peptide bond formation can be maximized by using highly effective coupling reagents (e.g., DCC/HOBt, PyBOP) which promote rapid amide bond formation while minimizing side reactions. mdpi.com

Reaction Conditions: Factors such as solvent choice, temperature, and reaction time are fine-tuned for both the deprotection and coupling steps to ensure the reactions go to completion. The use of excess reagents, a key feature of SPPS, helps to drive the reactions forward and achieve high yields. csic.es

In Solution-Phase Synthesis , optimization strategies include:

Coupling Method Selection: The choice of carboxyl activation method is critical. For example, converting the carboxylic acid to a mixed carbonic anhydride or an active ester can provide a good balance between reactivity and the suppression of side reactions like racemization, leading to higher yields of the desired stereoisomer. spbu.rucdnsciencepub.com

Purification of Intermediates: While laborious, the purification of intermediates at each step ensures that subsequent reactions start with pure materials, which can improve the final yield and purity of the product.

Low-Temperature Reactions: Conducting reactions at low temperatures, particularly when using highly reactive intermediates like acyl chlorides, can help to minimize side reactions and improve the yield of the desired product. cdnsciencepub.com For example, studies on the synthesis of related diazoketones found that using oxalyl chloride at very low temperatures was an effective strategy. cdnsciencepub.com

Stereochemical Control in this compound Synthesis

The synthesis of specific stereoisomers of Glycyl-norleucine, such as Glycyl-L-norleucine or Glycyl-D-norleucine, is of significant interest as the biological function of peptides is intrinsically linked to their stereochemistry. Glycine itself is achiral, meaning the stereochemical outcome of the dipeptide is determined entirely by the configuration of the norleucine residue. Therefore, controlling the stereochemistry at the α-carbon of norleucine is a critical aspect of the synthesis. Several strategic approaches have been developed to achieve this, primarily focusing on the synthesis or resolution of the norleucine amino acid prior to its coupling with glycine.

The main strategies for stereochemical control include the asymmetric synthesis of the norleucine building block, the resolution of a racemic mixture of norleucine, and stereoselective enzymatic synthesis.

Asymmetric Synthesis: This approach aims to create the desired norleucine enantiomer directly. A notable method involves the asymmetric alkylation of a chiral glycine equivalent. For instance, chiral Ni(II) complexes of Schiff bases, formed from glycine and a chiral ligand, can be used. mdpi.com In this process, the chiral ligand directs the stereochemical course of the alkylation reaction, leading to the formation of the target amino acid with high enantiomeric purity. mdpi.com This strategy is advantageous as it can be robust, scalable, and yield the desired enantiomerically pure amino acid in a few steps with high efficiency. researchgate.net

Resolution of Racemic Mixtures: Synthesis can begin with a racemic mixture of DL-norleucine, followed by the separation of the D- and L-enantiomers.

Enzymatic Resolution: This is a highly effective and widely used method that leverages the stereospecificity of enzymes. One common technique employs an aminoacylase, such as mold acylase from Aspergillus, which selectively hydrolyzes the N-acetyl derivative of the L-amino acid from the racemic N-acetyl-DL-norleucine mixture. tandfonline.comtandfonline.comcapes.gov.br The resulting free L-norleucine can then be separated from the unreacted N-acetyl-D-norleucine. The D-enantiomer can be recovered by subsequent acid hydrolysis of the remaining N-acetyl-D-norleucine. tandfonline.com A patent for synthesizing L-2-methyl norleucine also describes a method involving enzymatic resolution with Penicillin G acylase on DL-phenylacetyl-2-methyl norleucine. google.com

Chromatographic Resolution: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is another powerful technique for separating enantiomers. tandfonline.com Dipeptide stereoisomers can also be separated using methods like micellar electrokinetic capillary chromatography (MEKC), sometimes requiring derivatization of the dipeptides to achieve effective resolution. nih.govuni-giessen.de

Stereospecific Enzymatic Synthesis: This method involves the direct synthesis of a specific stereoisomer from a prochiral precursor. A key example is the reductive amination of 2-ketohexanoic acid. Using a stereoselective enzyme, such as an amino acid dehydrogenase, and a reducing cofactor, the keto acid can be converted directly into either L- or D-norleucine with very high optical purity, depending on the enzyme's specificity.

The choice of method depends on factors such as the desired scale of synthesis, required enantiomeric purity, and the availability of specific reagents and enzymes. Each of these approaches provides a viable pathway to obtaining the enantiomerically pure norleucine necessary for the stereocontrolled synthesis of Glycyl-L-norleucine or Glycyl-D-norleucine.

Table 1: Methods for Stereochemical Control in Norleucine Synthesis

| Method | Principle | Key Reagents/Catalysts | Typical Outcome |

|---|---|---|---|

| Asymmetric Alkylation | A chiral auxiliary directs the stereoselective alkylation of a glycine substrate to form a specific amino acid enantiomer. | Chiral Ni(II) complex of a glycine Schiff base, alkyl halide (e.g., 1-iodobutane). mdpi.com | High enantiomeric purity (e.g., ~99% ee) of the target norleucine derivative. mdpi.comresearchgate.net |

| Enzymatic Resolution (Acylase) | Enzyme selectively deacylates the N-acyl-L-amino acid from a racemic mixture, allowing separation. | N-Acetyl-DL-norleucine, Mold Acylase. tandfonline.comtandfonline.com | Separation of L-norleucine from N-Acetyl-D-norleucine with high optical purity. tandfonline.com |

| Stereospecific Reductive Amination | Enzyme-catalyzed conversion of a prochiral keto acid directly into a specific amino acid enantiomer. | 2-Ketohexanoic acid, Amino Acid Dehydrogenase, NADH/NADPH. | High yield and excellent optical purity (>99%) of the L- or D-norleucine. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase (CSP) allows for their separation. | DL-Norleucine or this compound, HPLC with a chiral column (e.g., crown ether-based). tandfonline.com | Analytical or preparative separation of D- and L-enantiomers. tandfonline.comuni-giessen.de |

Biochemical and Biological Research Applications of Glycyl Dl Norleucine

Investigations of Enzyme Interactions and Kinetics

Glycyl-dl-norleucine and its derivatives serve as valuable tools in enzymology for investigating the mechanisms, structure, and specificity of various enzymes, particularly proteases.

The methyl ester of this compound has been instrumental in studying the active sites of acid proteases. Research has shown that this compound methyl ester (GN) functions as an analog to diazoacetyl-DL-norleucine methyl ester (DAN), a known irreversible inhibitor that targets the active site of these enzymes. nih.gov

Fluorescence spectroscopy is a powerful technique used to monitor the binding of ligands to proteins. In studies involving the acid protease from Cladosporium sp. No. 45-2, researchers observed that this compound methyl ester, in the presence of cupric ions (Cu²⁺), partially quenched the intrinsic protein fluorescence. nih.gov Interestingly, the dipeptide ester alone did not cause this quenching effect, indicating that the cupric ions are essential for the interaction that leads to the fluorescence change. nih.gov This pH-dependent quenching provides a method for observing the static formation of the enzyme-analog complex. nih.gov

The fluorescence quenching phenomenon allows for the quantitative determination of binding affinity. Through fluorescence titration, the dissociation constant (Kd) for the complex between the Cladosporium acid protease and this compound methyl ester (in the presence of a 20-fold molar excess of cupric ions) was calculated. nih.gov The value was found to be in close agreement with the constant determined from kinetic inhibition studies, validating the results from both methods. nih.gov The stability of the dissociation constant at various cupric ion concentrations suggested that the ions are attracted to a negatively charged carboxyl group involved in forming the enzyme-analog complex. nih.gov

| Parameter | Method | Value | Enzyme System | Conditions |

| Dissociation Constant (Kd) | Fluorescence Titration | 1.86 mM | Cladosporium acid protease and this compound methyl ester | pH 5.4, 30°C, in the presence of 0.08 mM Cu²⁺ |

| Inhibition Constant (KA) | Kinetics of Inhibition | 1.94 mM | Cladosporium acid protease and this compound methyl ester | 30°C, in the presence of a 20-fold molar excess of Cu²⁺ |

Table 1: Comparison of dissociation and inhibition constants for the interaction of this compound methyl ester with Cladosporium acid protease. Data sourced from Kanazawa, H. (1978). nih.gov

This compound and its derivatives are frequently used as competitive inhibitors or substrate analogs to probe enzyme active sites. Because this compound methyl ester is an analog of the active-site-directed irreversible inhibitor diazoacetyl-DL-norleucine methyl ester (DAN), its binding can compete with and slow down the inactivation of the enzyme by DAN. nih.govoup.com This competitive interaction confirms that it binds to the active site of the enzyme. oup.com For example, the inactivation of an acid protease from Rhizopus chinensis by DAN was significantly slowed when a substrate analog, benzyloxycarbonyl-glycyl-DL-norleucine methyl ester, was present, demonstrating that these compounds occupy the same binding site. oup.com

Norleucine-containing peptides are employed to assess the substrate specificity of enzyme active sites. The specific inactivation of proteases like the one from Rhizopus chinensis by DAN, which esterifies an essential carboxyl group, highlights the enzyme's specificity for the norleucine side chain. oup.com Further studies on other enzymes, such as cathepsin S, have shown a clear preference for hydrophobic residues like norleucine at certain substrate-binding positions (the S2 subsite), indicating its utility in mapping active site preferences. nih.gov The ability of norleucine-containing compounds to interact with specific subsites allows researchers to understand the structural requirements for substrate recognition and catalysis. nih.gov

Studies on Acid Proteases and this compound Methyl Ester Interactions

Probing Protein Structure and Function

Norleucine, the key amino acid component of this compound, is an unnatural amino acid used in experimental studies to investigate protein structure and function. ncats.ioguidechem.comdrugbank.com It is an isomer of leucine (B10760876) and is structurally similar to methionine but lacks the sulfur atom. drugbank.compsu.edu This property allows norleucine to be used as a substitute for methionine in some proteins. psu.edu By replacing methionine with norleucine, researchers can explore the functional and structural importance of the methionine sulfur atom in a protein without significantly altering the steric properties of the side chain. This substitution can help determine whether the role of a particular methionine residue is purely structural (based on its hydrophobicity and size) or involves specific chemical interactions via its sulfur atom.

Utilization in Protein Folding and Binding Reaction Studies

This compound, as a dipeptide containing the non-canonical amino acid norleucine, serves as a valuable tool in the study of protein folding and binding reactions. Norleucine is an isomer of leucine and is structurally similar to methionine, lacking the sulfur atom. wikipedia.org This similarity allows it to act as a probe to understand the specific roles of these canonical amino acids in protein structure and function.

The incorporation of norleucine, often delivered as a dipeptide like this compound to facilitate uptake, allows researchers to investigate the impact of subtle side-chain modifications on the protein folding landscape. The principles of protein folding are governed by the tendency to reach a state of minimum free energy, a process influenced by the specific amino acid sequence. cam.ac.uk By replacing methionine with norleucine, scientists can dissect the contribution of the thioether group in methionine to folding pathways and final protein conformation.

Furthermore, in binding reaction studies, the substitution of key amino acids with norleucine can elucidate the nature of ligand-protein interactions. For example, studies on the amyloid-β peptide, implicated in Alzheimer's disease, have shown that replacing a critical methionine residue with norleucine can abolish its neurotoxic effects, highlighting the specific role of the methionine side chain in mediating these interactions. wikipedia.org The use of dipeptides like this compound provides a method to introduce these non-canonical residues into proteins, thereby enabling detailed analysis of binding affinities and specificities.

Impact on Protein Synthesis Fidelity and Non-Canonical Amino Acid Incorporation

The fidelity of protein synthesis is a critical process that ensures the correct translation of the genetic code into functional proteins. This process relies on the accuracy of aminoacyl-tRNA synthetases (AARSs) to charge tRNAs with their corresponding amino acids. However, the system is not perfect, and the incorporation of non-canonical amino acids (ncAAs) can occur, sometimes with significant biological consequences.

This compound provides a source of norleucine, a non-canonical amino acid that can be mistakenly incorporated into proteins in place of methionine or leucine. nih.gov This misincorporation is due to the imperfect selectivity of the respective aminoacyl-tRNA synthetases. google.com The study of how and to what extent norleucine from sources like this compound is incorporated into proteins provides valuable insights into the fidelity mechanisms of protein synthesis.

Research has shown that the translational machinery of host organisms can be exploited to incorporate ncAAs residue-specifically under controlled conditions. frontiersin.org This process often involves using auxotrophic strains that cannot synthesize a particular canonical amino acid, forcing the incorporation of the supplied ncAA analogue. frontiersin.org For instance, in Escherichia coli strains auxotrophic for methionine, providing norleucine can lead to its substantial incorporation into proteins. researchgate.net Studying the effects of this incorporation on protein structure and function helps to understand the tolerance of the proteome to such substitutions and the mechanisms that have evolved to prevent or correct these errors. The ability to produce proteins with site-specifically incorporated ncAAs opens up avenues for creating novel proteins with enhanced or altered properties. researchgate.netnih.gov

Investigation of Structural Variations on Protein Function through Dipeptide Incorporation

The incorporation of dipeptides containing non-canonical amino acids, such as this compound, is a powerful technique for investigating the relationship between protein structure and function. By introducing subtle structural variations at specific sites within a protein, researchers can systematically probe the roles of individual amino acid side chains in catalysis, binding, and stability.

The replacement of a canonical amino acid with an analogue like norleucine can lead to significant changes in a protein's physicochemical properties. For example, substituting methionine with the more hydrophobic norleucine has been shown to enhance the catalytic activity of a lipase (B570770) on synthetic polyesters. frontiersin.org This demonstrates that even minor changes in the active site environment can have a profound impact on enzyme function.

This approach of incorporating structural variants is a cornerstone of protein engineering. core.ac.uk It allows for the rational design of proteins with improved characteristics, such as increased stability or altered substrate specificity. The use of dipeptides facilitates the delivery of the non-canonical amino acid into the cellular environment for subsequent incorporation into the target protein. This methodology provides a more nuanced understanding of structure-function relationships than what can be achieved through the substitution of only the 20 canonical amino acids. frontiersin.org

Metabolic Studies and Amino Acid Metabolism Research

Role of this compound in Modulating Cellular Metabolic Fluxes

The introduction of non-canonical amino acids or their dipeptides, like this compound, can have significant effects on cellular metabolic fluxes. Metabolic flux analysis is a powerful tool used to quantify the rates of metabolic reactions within a cell, providing a snapshot of cellular metabolism. mdpi.com The presence of a non-standard amino acid can perturb these fluxes, offering insights into the regulation and interconnectivity of metabolic pathways.

Studies have shown that changes in the uptake of specific amino acids can significantly alter cellular metabolism, impacting processes like ATP and biomass production. mdpi.com While direct studies on the comprehensive effects of this compound on the entire metabolic network are specific to the experimental context, the introduction of any unusual metabolite necessitates adjustments in various pathways. The cell must either metabolize the new compound, transport it, or otherwise mitigate its effects, leading to a rewiring of metabolic fluxes. nih.gov For example, the metabolism of the norleucine component of the dipeptide could potentially intersect with pathways of branched-chain amino acid metabolism, leading to changes in the flow of carbon and nitrogen through these routes.

Impact on Amino Acid Transport and Utilization Pathways

This compound, as a dipeptide, is expected to interact with cellular transport systems for its uptake. Peptide transporters are known to be involved in the uptake of di- and tripeptides, which are then typically hydrolyzed into their constituent amino acids intracellularly. The glycine (B1666218) and norleucine released from this compound would then enter the respective amino acid pools.

The transport of large neutral amino acids like norleucine is facilitated by specific transporters such as the L-type amino acid transporter 1 (LAT1). mdpi.comnih.gov The presence of norleucine can therefore competitively inhibit the transport of other large neutral amino acids like leucine and phenylalanine, impacting their intracellular availability and subsequent utilization in protein synthesis and other metabolic processes. mdpi.com

Furthermore, the utilization of norleucine within the cell can affect various amino acid-dependent pathways. For instance, the catabolism of amino acids is a key source of energy and biosynthetic precursors. mdpi.com The introduction of norleucine could influence these catabolic pathways, potentially altering the production of key metabolites. The extent of this impact would depend on the efficiency with which cellular enzymes can recognize and process norleucine.

Distinction from Natural Amino Acid Metabolism

The metabolism of this compound and its constituent amino acid, norleucine, is distinct from that of natural, proteinogenic amino acids. Norleucine is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded in the genetic code. ontosight.ai While it can be found in small amounts in some bacteria, it is not a common component of proteins. wikipedia.org

Natural amino acid metabolism is a highly regulated and intricate network of pathways for the synthesis, degradation, and interconversion of the 20 canonical amino acids. These pathways are finely tuned to meet the cell's demands for protein synthesis, energy production, and the synthesis of other essential biomolecules. nih.gov

In contrast, the metabolism of norleucine is not a standard cellular process. While it can be activated by methionyl-tRNA synthetase and leucyl-tRNA synthetase and incorporated into proteins, this is considered a misacylation event. nih.govgoogle.com The cell has proofreading mechanisms to minimize such errors. embopress.org The catabolism of norleucine is also not as well-defined as that of the canonical amino acids. Its structural similarity to leucine and methionine suggests that it might be a substrate for enzymes involved in their degradation, but likely with lower efficiency. This can lead to the accumulation of unusual metabolic intermediates. Therefore, the metabolic fate of this compound is primarily characterized by its potential to interfere with and be imperfectly processed by the machinery designed for natural amino acids.

Interactions with Biological Systems

This compound, a dipeptide composed of glycine and the non-proteinogenic amino acid norleucine, serves as a valuable tool in biochemical and biological research. Its interactions with biological systems, ranging from microorganisms to cellular components, provide insights into fundamental physiological processes.

Modulation of Bacterial Growth and Enzyme Production (e.g., Clostridium perfringens lecithinase)

The growth and virulence of pathogenic bacteria are often linked to their ability to utilize available nutrients and produce extracellular enzymes. Peptides can serve as a source of essential amino acids for bacterial growth. nih.gov The impact of specific dipeptides like this compound on bacterial proliferation and the production of virulence factors, such as lecithinase by Clostridium perfringens, is an area of significant research interest. C. perfringens is a Gram-positive, anaerobic bacterium responsible for various diseases, including gas gangrene and food poisoning. nih.govembopress.org Its virulence is largely attributed to the production of toxins, with lecithinase (alpha-toxin) being a key factor. embopress.orgnih.gov

The availability of amino acids and peptides in the growth medium can significantly influence bacterial growth and toxin secretion. For instance, in Escherichia coli, peptone, a mixture of peptides and amino acids, can reverse growth inhibition caused by high osmolarity, primarily by providing the compatible solute proline. nih.gov However, E. coli does not appear to accumulate exogenous peptides for osmoprotection directly. nih.gov In contrast, studies on other bacteria have shown that specific peptides can have bacteriostatic effects. For example, glycyl-L-leucine can inhibit the growth of a leucine-requiring auxotroph of E. coli, particularly when the bacterial cells are aged. psu.edu This suggests that the effect of a dipeptide on bacterial growth is dependent on the specific peptide, the bacterial species, and the physiological state of the cells. psu.edu

While direct studies on the effect of this compound on Clostridium perfringens are not extensively documented in the provided search results, the general principles of peptide metabolism in bacteria suggest potential modulatory roles. Bacteria possess peptidases that can hydrolyze dipeptides, releasing their constituent amino acids. researchgate.net These amino acids can then be incorporated into bacterial proteins or utilized in metabolic pathways. The growth of Bacillus megaterium, for example, is influenced by the concentration of amino acids like glycine in the medium. mdpi.com Therefore, this compound could potentially support or, under certain conditions, inhibit the growth of C. perfringens by influencing the availability of glycine and norleucine.

The production of lecithinase by C. perfringens is a critical virulence determinant. embopress.orgnih.gov The synthesis of such toxins is a complex process regulated by various environmental signals, including nutrient availability. Research has shown that certain compounds, like bile acids, can reduce the virulence of C. perfringens by transcriptionally modulating its signaling pathways and reducing the production of toxins like H₂S. nih.gov While the direct impact of this compound on lecithinase production is not specified, its role as a potential nutrient source or signaling molecule could indirectly influence the expression of virulence factors.

Cellular Responses to Exogenous this compound

The introduction of exogenous dipeptides like this compound can elicit a range of cellular responses, primarily related to nutrient sensing and metabolic adjustments. Cells have evolved sophisticated mechanisms to respond to the availability of amino acids, which are the building blocks of proteins and central to numerous cellular functions. mdpi.comnih.gov

When cells experience amino acid starvation, a global response known as the stringent response can be triggered in bacteria, mediated by the alarmone ppGpp. nih.govshareok.org This response involves the downregulation of macromolecular synthesis, including protein and nucleic acid production, and the upregulation of amino acid biosynthetic pathways. shareok.org The addition of an exogenous peptide like this compound could potentially alleviate such starvation conditions by providing a source of amino acids following its hydrolysis by cellular peptidases.

In eukaryotic cells, the availability of amino acids is also tightly regulated and influences key signaling pathways, such as the mTORC1 pathway, which is a central regulator of cell growth and autophagy. mdpi.com Amino acids can stimulate mTORC1, promoting protein synthesis and inhibiting autophagy, a process of cellular self-digestion to recycle nutrients during starvation. mdpi.com Therefore, the uptake and hydrolysis of this compound could contribute to the intracellular amino acid pool, thereby influencing these fundamental cellular decisions.

The cellular response to a dipeptide is also contingent on the cell's ability to transport it across the cell membrane and to hydrolyze the peptide bond. Bacteria and eukaryotic cells possess a variety of peptide transporters and peptidases with differing specificities. The dipeptide this compound can serve as a substrate for certain peptidases. tandfonline.com The efficiency of its uptake and subsequent hydrolysis will determine its ultimate biological effect.

Mimicry of Natural Peptides in Biological Assays

The use of synthetic peptides and peptide mimics containing non-proteinogenic amino acids like norleucine is a powerful strategy in biological research. wisc.edufrontiersin.org These mimics can replicate the structure and function of natural peptides, offering advantages such as increased stability against proteolytic degradation. wisc.edu

This compound, or more broadly peptides containing norleucine, can be used in various biological assays to probe enzyme specificity and to act as antagonists in protein-protein interactions. Norleucine is an isomer of leucine and can sometimes substitute for it in biological systems. For instance, norleucine can be incorporated into proteins in place of methionine under certain conditions, although this can be prevented by methionine supplementation. nih.gov

In the context of enzyme-substrate interactions, peptide libraries containing norleucine have been used for multiplex substrate profiling to determine the specificity of peptidases. researchgate.net This approach allows for the rapid screening of enzyme activity against a diverse set of peptide sequences. The inclusion of norleucine expands the chemical space of the library, providing a more comprehensive profile of the enzyme's substrate preferences. researchgate.net

Furthermore, unnatural peptides, including those with modified backbones or containing non-proteinogenic residues, have been designed to mimic the surface of proteins and disrupt critical protein-protein interactions. wisc.edufrontiersin.org A notable example is the development of peptide-based inhibitors of HIV entry, where synthetic peptides mimic a region of the viral gp41 protein to prevent the conformational changes required for membrane fusion. wisc.edu The incorporation of unnatural residues can enhance the helical propensity and proteolytic resistance of these peptide mimics, making them more effective therapeutic candidates. wisc.edu While this compound itself is a simple dipeptide, the principles of using non-natural amino acids like norleucine in peptide mimicry are well-established and highlight the utility of such compounds in dissecting and manipulating biological processes. wisc.edufrontiersin.orgnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution and the solid state. For peptides like Glycyl-dl-norleucine, NMR provides crucial information about the connectivity of atoms and the spatial arrangement of the molecule.

13C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbons of the peptide bond and the carboxylic acid group would appear at the downfield end of the spectrum, typically in the range of 169-173 ppm. spectralservice.de The α-carbons and the carbons of the norleucine side chain would resonate at higher fields. While specific assignments for this compound are not detailed in the search results, analysis of related peptides and amino acids allows for the prediction of these chemical shift ranges. spectralservice.desc.edu Quantitative analysis of the integrated signal intensities in a ¹³C NMR spectrum can also be used to determine the relative amounts of each amino acid after hydrolysis. spectralservice.de

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

| Carbonyl (C=O) | 169 - 173 |

| α-Carbons | 40 - 60 |

| Norleucine Side Chain Carbons | 10 - 40 |

This table is based on general values for amino acids and peptides and may not represent the exact values for this compound. spectralservice.de

Solid-State NMR for Polymorphic Transitions

Solid-state NMR (ssNMR) is a critical technique for studying the structure and dynamics of molecules in their crystalline forms. uwindsor.ca It is particularly useful for characterizing polymorphic transitions, where a compound can exist in different crystal structures. nih.govresearchgate.net For racemic amino acids like dl-norleucine, ssNMR has been used to investigate phase transitions that involve changes in molecular conformation and packing. researchgate.netacs.org These transitions can be driven by temperature changes and may proceed through either a cooperative movement of molecular layers or a molecule-by-molecule transformation. nih.govresearchgate.netacs.org Although specific ssNMR studies on this compound were not found, the methodologies applied to similar compounds like dl-norvaline (B147684) and dl-methionine (B7763240) demonstrate the potential of ssNMR to elucidate the molecular dynamics associated with polymorphic transitions in this class of molecules. nih.govnih.gov ¹³C cross-polarization magic-angle spinning (CPMAS) NMR experiments can reveal distinct sets of signals for different polymorphs, providing insight into the structural changes occurring during a phase transition. nih.gov

Mass Spectrometry Techniques for Structural Elucidation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is widely used for determining the molecular weight and elucidating the structure of compounds.

GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov For the analysis of non-volatile compounds like amino acids and peptides, chemical derivatization is typically required to make them volatile enough for GC analysis. nih.gov The PubChem database entry for this compound indicates the availability of a GC-MS spectrum (NIST Number: 233635) with a top peak at a mass-to-charge ratio (m/z) of 30 and a second-highest peak at m/z 86. nih.gov This information, however, represents the fragmented ions of the derivatized compound and would require further analysis to interpret the full structure. GC-MS is a valuable tool for the quantitative analysis of amino acids in complex mixtures. nih.govcreative-proteomics.com

Table 2: GC-MS Data for this compound

| Parameter | Value |

| NIST Number | 233635 |

| Library | Main library |

| Total Peaks | 80 |

| m/z Top Peak | 30 |

| m/z 2nd Highest | 86 |

| m/z 3rd Highest | Not specified |

Source: PubChem. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of large and fragile biomolecules like peptides. creative-biolabs.comspringernature.com It allows for the ionization of the molecule directly from a solution, often with minimal fragmentation. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for the analysis of complex mixtures. earthdoc.orgmcmaster.caualberta.ca In the context of this compound, ESI-MS would be used to determine its accurate molecular weight by observing the protonated molecule [M+H]⁺. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions, allowing for the sequencing of the peptide. creative-biolabs.com

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy techniques probe the vibrational modes of molecules, providing detailed information about functional groups, molecular conformation, and intermolecular interactions like hydrogen bonding. nih.gov

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. creative-proteomics.com For a dipeptide like this compound, the FTIR spectrum reveals characteristic absorption bands for its key functional groups. mdpi.com By analyzing the positions and shapes of these bands, information about the secondary structure (conformation) and hydrogen bonding state can be deduced. creative-proteomics.comresearchgate.net

Key vibrational modes for peptides observed in FTIR spectra include:

Amide A and B bands: Associated with N-H stretching vibrations.

Amide I band: Primarily due to C=O stretching vibrations of the peptide backbone. Its frequency is highly sensitive to the peptide's secondary structure.

Amide II band: Arises from a combination of N-H in-plane bending and C-N stretching vibrations.

Amide III band: A complex mix of vibrations involving C-N stretching and N-H bending. nih.gov

Studies on similar glycyl-containing peptides have utilized FTIR to characterize their solid-state structures and the interactions within their crystal lattices. nih.gov

| Vibrational Band | Approximate Frequency (cm⁻¹) | Associated Molecular Vibration |

| Amide A | ~3300 | N-H Stretch |

| Amide I | 1600-1700 | C=O Stretch |

| Amide II | 1510-1580 | N-H Bend, C-N Stretch |

| Amide III | 1220-1330 | C-N Stretch, N-H Bend |

This table presents typical frequency ranges for peptide amide bands. Precise values for this compound would be determined experimentally.

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. researchgate.net While FTIR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. frontiersin.org For peptides, Raman spectra provide information on both backbone conformation and amino acid side chains. nih.gov

The Amide I and Amide III bands are also prominent in Raman spectra and, like in FTIR, are used to assess the secondary structure. nih.gov Furthermore, specific vibrations from the norleucine side chain (C-H and C-C bonds) can be identified. In studies of related compounds like DL-Norleucine maleate, FT-Raman spectroscopy has been used to validate the presence of specific functional groups. chalcogen.ro

Linear-Dichroic Infrared (IR-LD) spectroscopy is a specialized technique that provides information about the spatial orientation of molecular transition dipole moments. nih.gov The method requires the sample to be oriented, which can be achieved by suspending solid microcrystals in a nematic liquid crystal host. researchgate.net

By measuring the differential absorption of infrared light polarized parallel and perpendicular to the orientation axis, the orientation of specific functional groups relative to the molecular frame can be determined. nih.gov This technique has been successfully applied to the structural elucidation of numerous small glycyl-containing peptides and their complexes. nih.govtandfonline.comresearchgate.net For this compound, IR-LD would provide crucial data on the solid-state conformation and the arrangement of the peptide backbone and side chain, complementing data from other methods like X-ray diffraction. nih.gov

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. ictp.it By analyzing the pattern of diffracted X-rays from a crystal, one can calculate the electron density distribution and thus build an atomic model of the molecule.

Single crystal X-ray diffraction provides the most detailed and unambiguous structural information, including bond lengths, bond angles, and torsional angles. For a molecule like this compound, this technique can reveal the exact conformation of the peptide backbone, the orientation of the norleucine side chain, and the intricate network of intermolecular hydrogen bonds that stabilize the crystal lattice. researchgate.net

Research on copper(II) complexes of various racemic dipeptides, including this compound, has utilized single-crystal X-ray diffraction to characterize the coordination geometry and stereochemistry of the complexes. nih.gov Studies on the related amino acid DL-norleucine have revealed a complex solid-state behavior with multiple crystalline phases (polymorphs), which were characterized by single-crystal XRD at different temperatures. researchgate.net Such detailed structural analysis is fundamental to understanding the physicochemical properties of the compound.

| Parameter | Information Provided by Single Crystal XRD |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal structure. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the unit cell. |

| Bond Lengths & Angles | The geometry of the molecule. |

| Torsion Angles | The conformation of the peptide backbone and side chain. |

| Hydrogen Bonding | The specific intermolecular interactions holding the crystal together. |

Powder X-ray Diffraction for Crystalline Quality Assessment

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for evaluating the crystalline quality of solid materials, including dipeptides like this compound. This method provides critical information on the phase purity, crystallinity, and structural properties of a sample. The diffraction pattern generated is a unique fingerprint of the crystalline solid, characterized by the positions and intensities of the diffraction peaks.

The assessment of crystalline quality involves analyzing several features of the PXRD pattern. Sharp, well-defined peaks are indicative of a well-ordered, highly crystalline material. Conversely, broad, poorly resolved peaks or the presence of a broad, diffuse background (an amorphous halo) suggests the presence of amorphous content or very small crystallites. The degree of crystallinity can be quantitatively estimated by comparing the integrated intensity of the crystalline peaks to the total scattered intensity, including the amorphous halo.

In the context of amino acid and peptide analysis, PXRD is crucial for identifying different polymorphic forms, which are distinct crystalline structures of the same compound. researchgate.netacs.org Polymorphs can exhibit different physical properties, and controlling their formation is vital in various applications. For related compounds like DL-norleucine, diffraction patterns have been observed to show diffuse scattering or 'streaking' between Bragg peaks. researchgate.net This phenomenon is typically interpreted as disorder in the stacking of two-dimensional layers within the crystal, a non-ideal characteristic that directly impacts crystalline quality. researchgate.net

The experimental PXRD pattern of a this compound sample can be compared with a theoretical pattern calculated from single-crystal X-ray diffraction data. ua.pt A close match between the experimental and calculated patterns confirms the phase identity and high crystalline purity of the sample. Any discrepancies, such as missing or additional peaks, can indicate the presence of impurities or a different polymorphic form. Studies on copper (II) complexes of various dipeptides, including this compound, have utilized techniques like powder diffuse reflection and single-crystal X-ray diffraction to characterize their structure, demonstrating the utility of diffraction methods in understanding these molecules. nih.gov

Fluorescence Spectroscopy in Biochemical Interaction Studies

Fluorescence spectroscopy is a highly sensitive technique used to investigate the biochemical interactions of molecules like this compound with proteins and other biological macromolecules. patsnap.com This method relies on the intrinsic fluorescence of amino acids like tryptophan within a protein or the use of extrinsic fluorescent probes. patsnap.com Changes in the fluorescence emission spectrum, such as intensity (quenching or enhancement), wavelength shifts, and polarization, provide valuable data on binding events, conformational changes, and the microenvironment of the fluorophore. patsnap.com

A notable study investigated the interaction between an acid protease from Cladosporium sp. and a derivative of the subject compound, this compound methyl ester (GN), using fluorescence spectroscopy. nih.gov In this research, it was observed that GN alone did not quench the intrinsic protein fluorescence of the acid protease. nih.gov However, in the presence of cupric ions (Cu²⁺), GN caused a partial quenching of the enzyme's fluorescence. nih.gov Cupric ions by themselves also acted as a quenching agent, and these effects were found to be pH-dependent. nih.gov

This fluorescence quenching was utilized to quantitatively characterize the binding interaction. The study, conducted at pH 5.4, allowed for the static determination of the dissociation constant (Kd) for the enzyme-GN complex. nih.gov The Kd value, a measure of the binding affinity, was determined through fluorescence titration in the presence of a 20-fold molar excess of cupric ions. The calculated Kd was 1.86 mM at 30°C. nih.gov This value was in excellent agreement with the inhibition constant (Ki = 1.94 mM) obtained from kinetic studies of enzyme inactivation, validating the results from the fluorescence method. nih.gov

Computational and Molecular Modeling Studies of Glycyl Dl Norleucine

Density Functional Theory (DFT) Calculations for Structural Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. tandfonline.com It is widely employed for peptides to perform structural optimization, predict vibrational frequencies, and analyze electronic properties. researchgate.netacs.org By calculating the electron density, DFT can accurately determine the ground-state energy of the molecule, which is crucial for predicting stable structures and understanding chemical behavior. researchgate.net For a molecule like Glycyl-dl-norleucine, DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-31G* or 6-31++G(d,p)), can elucidate its fundamental chemical and physical properties. researchgate.netnih.govscielo.br

Prediction of Molecular Conformations

The conformational landscape of a peptide is critical to its function and physical properties. Computational methods like DFT are used to predict the most stable three-dimensional arrangements of a molecule. tandfonline.com This process often involves scanning the potential energy surface by systematically rotating the molecule's dihedral angles (like the φ and ψ angles of the peptide backbone) to identify low-energy conformers. researchgate.net For this compound, this analysis would reveal the preferred spatial orientations of its constituent glycine (B1666218) and norleucine residues, including the arrangement of the norleucine side chain. Studies on similar dipeptides have shown that intramolecular hydrogen bonding and steric hindrance between side chains are crucial factors in determining the most stable conformations. researchgate.net

Electronic Structure Analysis (HOMO/LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher kinetic stability and lower chemical reactivity.

| Parameter | Description | Significance for Chemical Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Represents the ability to donate an electron. A higher energy value indicates a stronger electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Represents the ability to accept an electron. A lower energy value indicates a stronger electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | Characterizes molecular stability and reactivity. A small gap suggests the molecule is more reactive and can be easily excited. |

This table provides a conceptual framework for the application of HOMO-LUMO analysis to a molecule like this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Phase Transitions

Molecular Dynamics (MD) is a computational method for simulating the physical movements of atoms and molecules over time. acs.org By applying classical mechanics, MD simulations generate trajectories that provide detailed information on the dynamic behavior, conformational changes, and phase transitions of molecular systems. acs.orgacs.org This technique is particularly valuable for studying complex processes that occur over nanoseconds or longer, which are often inaccessible to static quantum mechanical methods.

Simulation of Solid-State Transformation Mechanisms

MD simulations have been instrumental in understanding the mechanisms of solid-state phase transitions in organic crystals, such as those exhibited by amino acids. A notable example, which serves as a model for dipeptides, is the study of the polymorphic transition between the β and α forms of DL-norleucine. researchgate.net Simulations show that this transformation is of a martensitic type, characterized by a diffusionless, displacive structural change. researchgate.net The crystal structures of DL-norleucine are composed of hydrogen-bonded bilayers, and the transformation involves the relative translation of these bilayers. researchgate.net MD simulations can track the pathways of this transition, identify intermediate states, and calculate the energy barriers involved, providing a molecular-level picture of the transformation process. researchgate.net

Analysis of Cooperative Molecular Displacements

A key insight from MD simulations of the phase transition in DL-norleucine is that the mechanism is not a molecule-by-molecule process. Instead, the transformation occurs through the concerted, or cooperative, displacement of entire bilayers. researchgate.net This collective movement allows the system to overcome the energy barrier for the transition more efficiently than individual molecular rearrangements would allow. researchgate.net Such cooperative mechanisms are believed to be a significant feature of displacive transformations in many layered organic crystals, particularly those with strong hydrogen bonding within layers and weaker van der Waals interactions between them. researchgate.net The analysis of molecular displacements in simulations helps to rationalize how thermal energy can trigger these large-scale, collective structural changes.

Understanding Phase Transition Pathways and Energy Barriers

Detailed computational studies focusing specifically on the phase transition pathways and energy barriers of the dipeptide this compound are not extensively documented in the available literature. However, significant research has been conducted on its constituent amino acid, DL-norleucine, providing insights into the types of solid-state transformations these molecules can undergo.

Molecular dynamics (MD) simulations on DL-norleucine have been instrumental in understanding its solid-solid phase changes. researchgate.net These studies reveal that the transition between its β and α polymorphic forms is governed by a cooperative mechanism involving the collective movement of entire bilayers within the crystal structure, rather than a molecule-by-molecule transformation. researchgate.net Computational techniques have been employed to map the different transition pathways and calculate their associated energy barriers. researchgate.net The mechanism is described as a cooperative movement of bilayers passing through an intermediate state, with local fluctuations in the aliphatic chains playing a critical role in sustaining the transition. researchgate.net

The solid-state phase transitions in DL-norleucine are enantiotropic and occur in a layer-wise fashion, which is attributed to its structure of 2D hydrogen-bonded bilayers with van der Waals interactions between them. researchgate.netresearchgate.net The low-temperature β to α transition, in particular, involves surmounting relatively large energy barriers. researchgate.net While the transition from the α to γ form at higher temperatures proceeds via nucleation and growth, the β to α transition is characterized by this concerted layer displacement. researchgate.net Studies on similar racemic aliphatic amino acids, like DL-norvaline (B147684), also show phase transitions that involve both the rearrangement of molecular layers and conformational changes in the alkyl side chains. uoa.gr

Computational investigations into the first-order transitions of DL-norleucine and L-phenylalanine further support that the transition occurs through a cooperative mechanism, where an initial nucleus is formed in a cooperative manner before the transition propagates. acs.orguva.nl The energy landscapes for these transitions, derived from simulations, suggest the existence of distinct pathways. uva.nl Although these findings pertain to DL-norleucine, they suggest that the phase transitions in the larger, yet structurally related, this compound dipeptide would likely involve complex cooperative motions and significant energy barriers, warranting specific computational investigation.

Conformational Analysis and Energy Landscapes

A protein's function is intrinsically linked to its three-dimensional structure and dynamic motions. neupsykey.com Conformational analysis and the study of energy landscapes are computational methods used to explore the possible shapes (conformations) a molecule can adopt and their relative stabilities. neupsykey.comnih.gov The energy landscape represents the potential energy of a system as a function of its atomic coordinates, where stable conformations correspond to minima on this surface. neupsykey.com

For peptides, these landscapes can be complex, with numerous local energy minima corresponding to different folded or unfolded states. nih.gov Molecular dynamics (MD) simulations are a primary tool for exploring these landscapes, as they simulate the atomic-level movements of the molecule over time, allowing it to sample various conformations. nih.govlumi-supercomputer.eu The resulting trajectory provides a map of the accessible conformational space.

While specific, detailed energy landscape studies for this compound were not found in the searched literature, the general methodology is well-established. Such an analysis for this compound would involve:

Molecular Dynamics Simulations: Running simulations (e.g., using software like GROMACS) to generate a large ensemble of conformations. lumi-supercomputer.eudergipark.org.tr

Dimensionality Reduction: Using techniques like Principal Component Analysis (PCA) to reduce the complexity of the conformational data and identify the most significant motions.

Landscape Construction: Plotting the free energy as a function of these principal components to visualize the energy landscape, identifying stable basins (low-energy regions) and the transition states between them. uva.nl

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a peptide) when bound to a second molecule (a receptor, such as a protein) to form a stable complex. dergipark.org.trresearchgate.net This method is crucial in drug discovery and molecular biology for predicting binding affinity and identifying key interactions, such as hydrogen bonds and hydrophobic contacts.

While extensive molecular docking studies specifically featuring this compound are limited in the reviewed literature, research on its derivatives provides insight into its potential interactions. A notable study investigated the interaction of This compound methyl ester , an analog of the irreversible inhibitor diazoacetyl-DL-norleucine methyl ester (DAN), with an acid protease from Cladosporium sp. nih.gov

In this study, fluorescence quenching experiments were used to analyze the binding. nih.gov Key findings include:

this compound methyl ester (GN) alone did not quench the protein's fluorescence, but did so in the presence of cupric ions (Cu²⁺). nih.gov

The interaction was pH-dependent, and cupric ions were suggested to be attracted to a negatively charged carboxyl group involved in forming the enzyme-ligand complex. nih.gov

A dissociation constant (Kd) for the enzyme-GN complex was determined to be 1.86 mM, which closely matched the kinetic inhibition constant (KA = 1.94 mM), confirming the binding interaction. nih.gov

This research demonstrates that a derivative of this compound can interact with the active site of a protease, acting as a competitive inhibitor. nih.govthegoodscentscompany.com Molecular docking simulations could further elucidate this interaction by visualizing the binding pose and quantifying the energetic contributions of different amino acid residues in the enzyme's active site. Such simulations, as performed for other dipeptides like Glycyl-L-glutamic acid with targets like caspase-3, can reveal stable binding modes and yield docking scores (e.g., -5.374 kcal/mol) that indicate binding strength. dergipark.org.tr

The table below illustrates the type of information that could be generated from a molecular docking study of this compound with a hypothetical protein target.

| Parameter | Description | Example Value/Finding |

| Protein Target | The biological macromolecule to which the ligand binds. | Acid Protease |

| Binding Site | The specific pocket or region on the protein where the ligand interacts. | Catalytic cleft containing key aspartate residues. |

| Docking Score | An estimation of the binding affinity, typically in kcal/mol. | -5 to -10 kcal/mol (hypothetical) |

| Key Interactions | Specific non-covalent bonds that stabilize the complex. | Hydrogen bonds with active site residues; hydrophobic interactions involving the norleucine side chain. |

| Interacting Residues | Specific amino acids in the protein that make contact with the ligand. | Asp32, Gly76, Ser77 (hypothetical) |

Analytical Methodologies for Detection and Quantification of Glycyl Dl Norleucine

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation of individual components from a mixture. For a dipeptide like Glycyl-dl-norleucine, which consists of glycine (B1666218) and the non-canonical amino acid norleucine, several chromatographic approaches are employed.

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These characteristics make it highly suitable for the analysis of amino acids, including non-canonical ones like norleucine.

A precise and reliable UHPLC method has been established for the simultaneous determination of non-canonical amino acids (norvaline and norleucine) alongside standard proteinogenic amino acids. nih.govnih.gov This methodology typically involves a pre-column derivatization step to enhance the detection of the amino acids. A common derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with primary and secondary amines to form stable, fluorescent, and UV-active derivatives. thermofisher.com Another established approach uses ortho-phthaldialdehyde (OPA) and 2-mercaptoethanol (B42355) for derivatization. nih.govresearchgate.net

Following derivatization, the components are separated on a reverse-phase column, such as a sub-2 µm particle C18 column. nih.govnih.gov Detection is commonly performed using fluorescence or UV detectors. nih.govresearchgate.netresearchgate.net This UHPLC approach has proven effective for quantifying trace amounts of norleucine in complex biological samples, such as Escherichia coli fermentation processes, with excellent sensitivity, achieving limits of detection in the picomole range. nih.govresearchgate.net

| Parameter | UHPLC Method for Non-Canonical Amino Acids |

| Technique | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Derivatization | Pre-column with ortho-phthaldialdehyde (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) |

| Stationary Phase | Sub-2 µm C18 reverse-phase column |

| Detection | Fluorescence or UV |

| Application | Simultaneous analysis of canonical and non-canonical amino acids in complex biological samples |

| Sensitivity | Limits of Detection (LOD): 0.06 to 0.17 pmol; Limits of Quantification (LOQ): 0.19 to 0.89 pmol |

This table summarizes a typical UHPLC methodology for the analysis of non-canonical amino acids like norleucine. nih.govnih.govresearchgate.net

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. americanpeptidesociety.org Dipeptides like this compound are non-volatile due to their polar, zwitterionic nature. sigmaaldrich.com Therefore, their analysis by GC requires a chemical modification step known as derivatization to increase their volatility. americanpeptidesociety.orgsigmaaldrich.com

Derivatization involves replacing the active hydrogens on the amino (-NH2) and carboxyl (-COOH) functional groups with nonpolar moieties. sigmaaldrich.com Common derivatization strategies include:

Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to form tert-butyl dimethylsilyl (TBDMS) derivatives. These derivatives are more stable and less sensitive to moisture compared to other silylating agents. sigmaaldrich.com

Acylation/Esterification: A two-step process where the carboxyl group is esterified, followed by acylation of the amino group.

Direct Derivatization: Methods using reagents like ethylchloroformate allow for derivatization to occur during an extraction step, simplifying sample preparation. nih.gov

Once derivatized, the volatile dipeptide can be separated on a GC column and detected, often by mass spectrometry (GC-MS), which provides structural information for identification. americanpeptidesociety.orgmdpi.com While effective for small peptides and amino acids, the requirement for derivatization makes GC less commonly used for peptide analysis compared to HPLC. americanpeptidesociety.org

Since this compound contains a chiral center in the norleucine residue, it exists as two enantiomers: Glycyl-d-norleucine and Glycyl-l-norleucine. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the primary method for separating these enantiomers. researchgate.net

CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. Several types of CSPs are effective for amino acid and peptide enantioseparation:

Ligand-Exchange Chromatography: CSPs like the Davankov-type phase operate on the principle of ligand exchange. They typically require a mobile phase containing a metal ion, such as copper(II) acetate, and can achieve very high enantioselectivity for underivatized amino acids. hplc.eu

Macrocyclic Glycopeptide CSPs: Stationary phases based on macrocyclic antibiotics like teicoplanin (e.g., Astec CHIROBIOTIC T) or ristocetin (B1679390) A are particularly successful. sigmaaldrich.commst.edu These CSPs are versatile, compatible with various mobile phases (normal-phase, reversed-phase, and polar organic), and can separate the enantiomers of native, underivatized amino acids and small peptides. sigmaaldrich.com Research using a ristocetin A CSP demonstrated the successful separation of a closely related compound, N-Phthaloyl-glycyl-norleucine. mst.edu

Pirkle-Type CSPs: These phases, such as those based on 3,5-dinitrobenzoyl phenylglycine, are π-acceptors and are commonly used in normal-phase mode for a wide range of chiral compounds. hplc.eu

The ability to invert the elution order by using a CSP with the opposite absolute configuration is a significant advantage, particularly for accurately quantifying a trace enantiomer. hplc.eu

Targeted Metabolomics Approaches for Dipeptide Analysis

Targeted metabolomics is a hypothesis-driven approach that focuses on the accurate quantification of a specific, predefined group of metabolites, such as dipeptides. lcms.cz This strategy offers high sensitivity and specificity, making it ideal for studying the roles of compounds like this compound in biological systems.

The combination of chromatography with mass spectrometry is the most powerful and widely used platform for metabolite profiling. nih.gov Both LC-MS and GC-MS are utilized, often in a complementary fashion, to achieve broad coverage of the metabolome. nih.govlcms.cz

LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry (MS/MS) is the preferred method for analyzing non-volatile and polar compounds like dipeptides. mdpi.comnih.gov Ultra-performance liquid chromatography (UPLC) provides high-resolution separation before the analytes enter the mass spectrometer. mdpi.com Tandem mass spectrometry, particularly using scheduled Multiple Reaction Monitoring (MRM) mode, allows for highly selective and sensitive quantification of target dipeptides. lcms.czmdpi.com Derivatization with reagents like AccQ-Tag™ can be used to enhance sensitivity and chromatographic separation for a large panel of dipeptides simultaneously. mdpi.comnih.gov

GC-MS: Gas chromatography-mass spectrometry is best suited for volatile or semi-volatile metabolites. For dipeptide analysis, GC-MS requires derivatization, as previously discussed. sigmaaldrich.com It is highly effective for profiling small molecules like organic acids, fatty acids, and derivatized amino acids. lcms.cz

Integrating data from both LC-MS and GC-MS provides a more comprehensive profile of the metabolome, as each technique is optimal for different classes of chemical compounds. nih.govresearchgate.net

| Technique | Analytes | Sample Preparation | Key Advantages |

| LC-MS/MS | Polar & non-volatile compounds (e.g., dipeptides, amino acids) | Minimal; may include derivatization (e.g., AccQ-Tag™) | High sensitivity and specificity; suitable for a wide range of compounds without derivatization. nih.govmdpi.com |

| GC-MS | Volatile & semi-volatile compounds | Derivatization required for polar analytes (e.g., silylation) | High chromatographic resolution; extensive spectral libraries for identification. sigmaaldrich.comlcms.cz |

This table compares the general characteristics of LC-MS/MS and GC-MS for metabolite profiling.

Identifying and quantifying a specific dipeptide like this compound in a complex biological matrix (e.g., plasma, tissue, urine) requires a highly sensitive and selective analytical method. e-dmj.org A targeted UPLC-MS/MS approach is the state-of-the-art for this purpose. mdpi.com

A validated method for quantifying a panel of 36 different dipeptides in 13 distinct mouse organs, serum, and urine serves as a powerful blueprint for this analysis. mdpi.comresearchgate.net The methodology involves:

Sample Extraction: Dipeptides are extracted from homogenized tissue or liquid samples using an acidic solution, often containing an internal standard (e.g., norleucine) to correct for variability. mdpi.comnih.gov

Derivatization: The extracted analytes are derivatized with a reagent like AccQ-Tag™ (AQC), which attaches to amine groups, enhancing ionization efficiency and chromatographic retention. mdpi.comnih.gov

UPLC Separation: The derivatized dipeptides are separated using UPLC on a reverse-phase column.

MS/MS Detection: Detection is performed with a tandem mass spectrometer operating in a scheduled MRM mode. For each target dipeptide, specific precursor-to-product ion transitions are monitored, providing exceptional specificity and minimizing interference from the complex sample matrix. mdpi.com

This targeted approach has successfully revealed organ-specific dipeptide distribution patterns. mdpi.comresearchgate.net For instance, carnosine and anserine (B1665513) were found to be most abundant in muscle, while other dipeptides showed high concentrations in the liver or spleen. mdpi.com By developing an MRM transition specific to derivatized this compound, this established UPLC-MS/MS method could be readily adapted to identify and quantify the dipeptide in various biological samples, contributing to a better understanding of its metabolism and distribution. mdpi.com

Enantiomeric Separation and Analysis of this compound and its Analogs

The separation of enantiomers is a critical analytical challenge, particularly in pharmaceutical and biological contexts where the stereochemistry of a molecule can dictate its activity. For dipeptides like this compound, enantiomeric resolution is essential for determining enantiomeric purity and studying stereospecific interactions. This is typically achieved through chromatographic methods employing either indirect or direct approaches. The indirect method involves converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent, which can then be separated on a conventional achiral stationary phase. The direct method utilizes a chiral stationary phase (CSP) that can interact differently with each enantiomer.

Chiral Derivatization Strategies

Chiral derivatization is a robust and widely used indirect method for the enantiomeric separation of amino acids and peptides. nih.gov This strategy involves reacting the analyte enantiomers with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These newly formed diastereomers have distinct physicochemical properties, which allows for their separation using standard, non-chiral chromatographic techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov The amino group of the dipeptide is the most common site for derivatization. nih.gov

Several CDAs have been developed for the analysis of amino acids and peptides. nih.gov Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), is one of the most frequently used agents for determining the stereochemistry of amino acids. nih.govresearchgate.net The reaction of FDAA with the primary amine of an amino acid or peptide proceeds via nucleophilic aromatic substitution, yielding diastereomeric derivatives that can be resolved chromatographically and detected by UV absorbance. nih.govresearchgate.net Advanced versions of Marfey's reagent, such as Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), have been shown to provide higher sensitivity and better separation for the resulting diastereomers. nih.gov